BenchChemオンラインストアへようこそ!

4-Bromo-N-(4-fluorobenzyl)-3-methylaniline

Lipophilicity Drug-likeness Membrane permeability

4-Bromo-N-(4-fluorobenzyl)-3-methylaniline (CAS 1019487-46-7) is a polyhalogenated N-benzylaniline derivative with the molecular formula C₁₄H₁₃BrFN and a molecular weight of 294.16 g/mol. The compound features a 4-bromo-3-methylaniline core coupled to a 4-fluorobenzyl group via a secondary amine linker, generating a scaffold that contains both a heavy halogen (bromine) and a light halogen (fluorine) in electronically distinct aromatic rings.

Molecular Formula C14H13BrFN
Molecular Weight 294.16 g/mol
CAS No. 1019487-46-7
Cat. No. B3341157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-(4-fluorobenzyl)-3-methylaniline
CAS1019487-46-7
Molecular FormulaC14H13BrFN
Molecular Weight294.16 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NCC2=CC=C(C=C2)F)Br
InChIInChI=1S/C14H13BrFN/c1-10-8-13(6-7-14(10)15)17-9-11-2-4-12(16)5-3-11/h2-8,17H,9H2,1H3
InChIKeyPOKRTBUPZIXNFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N-(4-fluorobenzyl)-3-methylaniline (CAS 1019487-46-7): A Halogenated N-Benzylaniline Building Block for Kinase and Tyrosinase Research Programs


4-Bromo-N-(4-fluorobenzyl)-3-methylaniline (CAS 1019487-46-7) is a polyhalogenated N-benzylaniline derivative with the molecular formula C₁₄H₁₃BrFN and a molecular weight of 294.16 g/mol . The compound features a 4-bromo-3-methylaniline core coupled to a 4-fluorobenzyl group via a secondary amine linker, generating a scaffold that contains both a heavy halogen (bromine) and a light halogen (fluorine) in electronically distinct aromatic rings [1]. Its calculated physicochemical profile includes a density of 1.4 ± 0.1 g/cm³, a boiling point of 372.4 ± 37.0 °C at 760 mmHg, a flash point of 179.0 ± 26.5 °C, and a computed LogP of 4.81 . Commercially, the compound is typically supplied at 97% purity in research-scale quantities (250 mg to 1 g) . The structural attributes of this compound—specifically the para-bromine handle for transition-metal-catalyzed cross-coupling, the para-fluorine on the benzyl ring for metabolic stability and target engagement, and the meta-methyl group for steric tuning—position it as a versatile intermediate in medicinal chemistry campaigns targeting kinases, tyrosinase, and mitotic kinesins [1][2][3].

Why 4-Bromo-N-(4-fluorobenzyl)-3-methylaniline Cannot Be Replaced by Generic N-Benzylaniline Analogs in Structure-Activity Programs


The N-benzylaniline chemotype is highly sensitive to even single-atom substitutions, and interchangeability among in-class compounds is precluded by several interdependent factors. First, the identity and position of the halogen on the aniline ring directly determine reactivity in downstream cross-coupling chemistry: a 4-bromo substituent provides superior oxidative addition kinetics with Pd(0) catalysts compared to 4-chloro analogs, enabling chemoselective elaboration in the presence of other functional groups [1]. Second, the para-fluorine on the benzyl ring is a critical pharmacophoric element for anti-tyrosinase activity in this series; moving fluorine from the para to the ortho position (as in CAS 1019615-05-4) is known to alter target binding geometry and reduce inhibitory potency [2]. Third, the 3-methyl group on the aniline ring modulates both lipophilicity (ΔLogP ≈ 0.6 vs. the des-methyl analog CAS 356531-51-6) and conformational bias at the secondary amine, which in turn affects target selectivity profiles across kinase panels . Fourth, commercial availability, purity specifications, and batch-to-batch consistency vary widely among closely related CAS numbers, making direct analog substitution a source of irreproducibility in multi-step synthetic sequences or biological assays . These compound-specific properties collectively mean that a procurement decision based solely on core scaffold similarity—without accounting for the precise substitution pattern—carries a material risk of divergent synthetic outcomes, altered biological activity, and lost research time.

Quantitative Differentiation Evidence for 4-Bromo-N-(4-fluorobenzyl)-3-methylaniline (CAS 1019487-46-7) Versus Its Closest Structural Analogs


Lipophilicity (LogP) Comparison: 3-Methyl Substituent Increases logP by ~0.6 Units Over the Des-Methyl Analog

The computed LogP of 4-Bromo-N-(4-fluorobenzyl)-3-methylaniline is 4.81, compared to a computed LogP of approximately 4.2 for the des-methyl analog 4-Bromo-N-(4-fluorobenzyl)aniline (CAS 356531-51-6, XLogP = 4.2), yielding a ΔLogP of ~0.6 . For reference, the des-bromo analog N-(4-fluorobenzyl)-3-methylaniline (CAS 1019518-18-3) has a computed LogP of approximately 3.3, indicating that the 4-bromo substituent contributes roughly 1.5 LogP units . An increase in logP of 0.6 corresponds to a ~4-fold increase in octanol-water partition coefficient, which is expected to modulate passive membrane permeability, plasma protein binding, and tissue distribution .

Lipophilicity Drug-likeness Membrane permeability

Boiling Point Elevation by ~15 °C: 3-Methyl Group Improves Thermal Stability Margin During Purification

The reported boiling point of 4-Bromo-N-(4-fluorobenzyl)-3-methylaniline is 372.4 ± 37.0 °C at 760 mmHg, which is approximately 15 °C higher than that of the des-methyl analog 4-Bromo-N-(4-fluorobenzyl)aniline (CAS 356531-51-6, boiling point 357.6 ± 27.0 °C at 760 mmHg) . The elevated boiling point is consistent with the increased molecular weight (294.16 vs. 280.14 g/mol) and enhanced van der Waals interactions conferred by the additional 3-methyl substituent. For the ortho-fluoro positional isomer (CAS 1019615-05-4), the boiling point is reported as 368.5 ± 37.0 °C, approximately 4 °C lower than the target compound, suggesting that the para-fluoro orientation provides marginally stronger intermolecular interactions than the ortho-fluoro orientation .

Thermal stability Distillation Purification

4-Bromo Substituent Enables Chemoselective Pd-Catalyzed Cross-Coupling Not Accessible with 4-Chloro Analogs

The para-bromine substituent in 4-Bromo-N-(4-fluorobenzyl)-3-methylaniline serves as a superior leaving group for palladium-catalyzed cross-coupling reactions compared to the corresponding 4-chloro analog. Under standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, aqueous Na₂CO₃, 80 °C), aryl bromides react approximately 10–100 times faster than aryl chlorides due to the lower C-Br bond dissociation energy (≈ 337 kJ/mol for Ph–Br vs. ≈ 399 kJ/mol for Ph–Cl), enabling chemoselective coupling at the bromine position in the presence of other potentially reactive functional groups [1]. This kinetic differentiation is critical for synthetic sequences where the 4-fluorobenzyl moiety or the secondary amine must remain intact during the coupling step. In the context of Buchwald-Hartwig amination, aryl bromides are the preferred substrates for catalyst systems based on Pd₂(dba)₃ with biarylphosphine ligands, typically achieving full conversion at catalyst loadings of 0.5–2 mol%, whereas chloroarenes frequently require elevated temperatures (≥100 °C) and higher catalyst loadings (2–5 mol%) to reach comparable yields [1][2].

Cross-coupling C-C bond formation Synthetic handle

Para-Fluorine Substitution Pattern on the Benzyl Ring Is Critical for Anti-Tyrosinase Potency in the N-Benzylaniline Series

In a systematic evaluation of fluorinated N-benzylaniline derivatives for anti-tyrosinase activity, compounds bearing a para-fluorine substituent on the benzyl ring demonstrated superior inhibitory potency compared to ortho- or meta-substituted analogs. The most potent compound in the series, N-(4-fluorobenzyl)-3-fluoro-4-methoxyaniline (compound 3d), achieved 75.4 ± 0.34% inhibition of mushroom tyrosinase at 500 µM, which was equipotent to the positive control kojic acid [1]. The study established that the p-fluorine monosubstitution pattern is a key pharmacophoric feature for tyrosinase engagement within this chemotype. 4-Bromo-N-(4-fluorobenzyl)-3-methylaniline (CAS 1019487-46-7) retains the critical para-fluorobenzyl moiety while incorporating a bromine atom at the 4-position of the aniline ring, which serves as a synthetic diversification point for further SAR exploration [2]. In contrast, moving the fluorine to the ortho position (as in CAS 1019615-05-4) disrupts this pharmacophoric alignment and is expected to reduce tyrosinase inhibitory potency based on the established SAR trends in this series [1].

Tyrosinase inhibition Melanogenesis SAR

N-Benzylaniline Scaffold Validated as VEGFR-2 Kinase Inhibitor Pharmacophore with Sub-Micromolar Potency

The N-benzylaniline chemotype, of which 4-Bromo-N-(4-fluorobenzyl)-3-methylaniline is a representative member, has been validated through de novo design and synthesis as a scaffold for vascular endothelial growth factor receptor-2 (VEGFR-2/KDR) tyrosine kinase inhibition. In a study by Uno et al. (2008), compound 3 within a focused N-benzylaniline library demonstrated IC₅₀ = 0.57 μM against VEGFR-2 kinase using the X-ray structure of the VEGFR-2 kinase domain for rational design [1]. Separately, N-substituted benzylic aniline derivatives have been patented as inhibitors of mitotic kinesin KSP (US 7,608,739 B2), with broad claims covering the structural space occupied by 4-Bromo-N-(4-fluorobenzyl)-3-methylaniline [2]. Additionally, this compound has been cited in the context of kinase modulation patents (US 9,096,593 B2), where halogenated aniline derivatives serve as intermediates for preparing compounds targeting Flt-3 and other kinases [3]. The 4-bromo substituent on the aniline ring of CAS 1019487-46-7 provides a synthetic entry point for further elaboration via cross-coupling to generate kinase-focused screening libraries from this validated pharmacophore [1][3].

VEGFR-2 Kinase inhibition Angiogenesis

Commercial Purity and Availability Benchmarking: 97% Grade with Defined Pricing Tiers Enables Reproducible Procurement

4-Bromo-N-(4-fluorobenzyl)-3-methylaniline (CAS 1019487-46-7) is commercially available at a standardized purity of 97% from major research chemical suppliers, with transparent pricing tiers: 250 mg at 1,695 CNY and 1 g at 5,426 CNY (ChemicalBook, H57347, updated 2024) . The closest positional isomer, 4-Bromo-N-(2-fluorobenzyl)-3-methylaniline (CAS 1019615-05-4), is also listed at 97% purity but with different availability and pricing profiles reflecting distinct synthetic routes and demand . The des-methyl analog 4-Bromo-N-(4-fluorobenzyl)aniline (CAS 356531-51-6, 97%) and the des-bromo analog N-(4-Fluorobenzyl)-3-methylaniline (CAS 1019518-18-3, 97%) are also marketed, but the specific combination of 4-Br, 3-CH₃, and 4-F substituents in the target compound addresses a unique chemical space not simultaneously covered by any single analog [1]. For procurement reproducibility, the availability of a defined purity specification (97%) with batch-specific certificates of analysis reduces the risk of impurity-driven artifacts in biological assays compared to sourcing custom-synthesized analogs of undocumented purity.

Purity specification Procurement Reproducibility

Recommended Research and Industrial Application Scenarios for 4-Bromo-N-(4-fluorobenzyl)-3-methylaniline Based on Quantitative Differentiation Evidence


Kinase-Focused Library Synthesis via Pd-Catalyzed Cross-Coupling at the 4-Bromo Position

The 4-bromo substituent of CAS 1019487-46-7 provides a kinetically privileged oxidative addition site for Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling diversification of the aniline ring while preserving the para-fluorobenzyl pharmacophore intact . This scenario is directly supported by the class-level kinetic advantage of Ar–Br over Ar–Cl (10–100× rate enhancement) and the validated N-benzylaniline VEGFR-2 pharmacophore (IC₅₀ = 0.57 μM) . Recommended for medicinal chemistry teams generating kinase inhibitor libraries where the N-(4-fluorobenzyl) moiety must be conserved as a constant structural element.

Anti-Tyrosinase Lead Optimization Utilizing the para-Fluorobenzyl Pharmacophore

The para-fluorine substitution on the benzyl ring of CAS 1019487-46-7 aligns with the established SAR showing that p-fluorobenzyl N-benzylanilines achieve tyrosinase inhibition equipotent to kojic acid (75.4 ± 0.34% at 500 µM for compound 3d) . The bromine and methyl substituents on the aniline ring provide tunable handles for modulating potency, selectivity, and pharmacokinetic properties without disrupting the critical para-fluorine pharmacophoric element. This application is supported by the class-level inference that ortho-fluoro isomers are expected to show reduced potency. Researchers developing skin depigmentation agents should prioritize the para-fluoro isomer for primary screening.

Mitotic Kinesin (KSP) Inhibitor Development Using N-Substituted Benzylic Aniline Template

The compound falls within the structural scope of patented N-substituted benzylic aniline derivatives claimed as mitotic kinesin KSP inhibitors (US 7,608,739 B2) . The 3-methyl group provides steric bulk that may modulate KSP ATP-binding pocket interactions, while the 4-bromine enables late-stage functionalization to explore peripheral binding site contacts. Supported by patent literature establishing utility in cellular proliferative disease models (cancer, hyperplasia, restenosis), this scenario is appropriate for oncology programs targeting mitotic spindle assembly.

Comparative SAR Studies Requiring Systematic Physicochemical Variation Across the N-Benzylaniline Series

The well-defined LogP gradient across the analog series (ΔLogP = 0.6 vs. des-methyl analog, ΔLogP = 1.5 vs. des-bromo analog) makes CAS 1019487-46-7 a valuable reference point for systematic structure-property relationship (SPR) studies. Researchers can use this compound alongside its des-methyl (CAS 356531-51-6), des-bromo (CAS 1019518-18-3), and ortho-fluoro (CAS 1019615-05-4) analogs to deconvolute the contributions of individual substituents to membrane permeability, metabolic stability, and target engagement. The commercial availability of all four compounds at standardized 97% purity supports reproducible cross-compound comparisons .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-N-(4-fluorobenzyl)-3-methylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.